5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane
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Overview
Description
5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane is a complex organic compound characterized by its unique tricyclic structure. This compound features a diazatricyclo core with methyl and nitrophenyl substituents, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
The synthesis of 5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the production while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or hydrogen in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic ring.
Scientific Research Applications
5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane has several scientific research applications:
Chemistry: It is used as a model compound to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Industry: Used in the synthesis of advanced materials and as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer processes, while the diazatricyclo core may interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 5,7-Dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decane include other diazatricyclo derivatives and nitrophenyl-substituted compounds. For example:
5,5-Dimethyl-2-(3-nitrophenyl)-1,3-dioxane: Shares the nitrophenyl group but has a different core structure.
1,3,5,7-Tetrasilatricyclo[3.3.1.1~3,7~]decane: Similar tricyclic structure but with silicon atoms instead of nitrogen.
Indole derivatives: Contain aromatic rings with nitrogen atoms, showing diverse biological activities
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific investigations.
Properties
Molecular Formula |
C16H21N3O2 |
---|---|
Molecular Weight |
287.36 g/mol |
IUPAC Name |
5,7-dimethyl-2-(3-nitrophenyl)-1,3-diazatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C16H21N3O2/c1-15-7-16(2)10-17(8-15)14(18(9-15)11-16)12-4-3-5-13(6-12)19(20)21/h3-6,14H,7-11H2,1-2H3 |
InChI Key |
FYJAYBVWBPRWAH-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3(CN(C1)C(N(C2)C3)C4=CC(=CC=C4)[N+](=O)[O-])C |
Origin of Product |
United States |
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